molecular formula C16H15N3O2 B2387079 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole CAS No. 306977-68-4

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Cat. No.: B2387079
CAS No.: 306977-68-4
M. Wt: 281.315
InChI Key: ROZNJMOOTMTNFH-UHFFFAOYSA-N
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Description

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is known for its broad range of chemical and biological properties. Benzimidazoles are significant due to their presence in various natural products and their extensive use in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process . For instance, the reaction between o-phenylenediamine and benzaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole: The parent compound of the benzimidazole family.

    5,6-dimethyl-1H-benzimidazole: A derivative with similar structural features.

    4-nitro-1H-benzimidazole: Another nitro-substituted benzimidazole.

Uniqueness

1-benzyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is unique due to the presence of both benzyl and nitro groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

1-benzyl-5,6-dimethyl-4-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-8-14-15(16(12(11)2)19(20)21)17-10-18(14)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZNJMOOTMTNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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